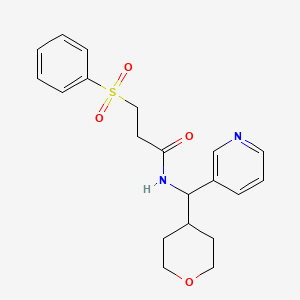

3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Description

Chemical Classification and Nomenclature

3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide represents a multifunctional organic compound that incorporates several distinct structural motifs within a single molecular framework. The systematic nomenclature reflects the compound's complex architecture, which includes a phenylsulfonyl group, a pyridine heterocycle, and a tetrahydro-2H-pyran ring system connected through a propanamide linkage. The Chemical Abstracts Service has assigned this compound the registry number 2034592-13-5, providing definitive identification within chemical databases.

The molecular formula C20H24N2O4S indicates the presence of twenty carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 388.5 grams per mole. The structural complexity of this compound places it within the category of heterocyclic sulfonamide derivatives, specifically those containing multiple ring systems and functional groups that contribute to its potential biological activity and synthetic utility.

The International Union of Pure and Applied Chemistry nomenclature system provides precise identification of each structural component within the molecule. The phenylsulfonyl group consists of a benzene ring directly attached to a sulfonyl functional group, while the pyridin-3-yl designation indicates substitution at the third position of the pyridine ring. The tetrahydro-2H-pyran-4-yl component describes a saturated six-membered oxygen-containing heterocycle with substitution at the fourth position.

| Structural Component | Chemical Formula | Functional Role |

|---|---|---|

| Phenylsulfonyl group | C6H5SO2 | Electrophilic sulfonyl functionality |

| Pyridin-3-yl moiety | C5H4N | Aromatic heterocyclic nitrogen base |

| Tetrahydro-2H-pyran-4-yl | C5H9O | Saturated oxygen heterocycle |

| Propanamide linkage | C3H5NO | Amide connecting group |

Historical Context in Sulfonamide Chemistry

The development of sulfonamide chemistry traces its origins to the groundbreaking work of Gerhard Domagk in the 1930s, who discovered the antibacterial properties of Prontosil, marking the beginning of the sulfonamide era in medicine. Domagk's research at the Bayer Institute of Pathology and Bacteriology led to the recognition that sulfonamide compounds could effectively combat bacterial infections, fundamentally changing the landscape of antimicrobial therapy. The initial discovery emerged from investigations into azo dyes, when Domagk found that Prontosil prevented mortality in mice infected with Streptococcus bacteria.

The historical significance of sulfonamides extends beyond their immediate medical applications to encompass their role in establishing the foundation for systematic drug development. Prontosil was the first broad-spectrum and systemic antibiotic, developed when very few antimicrobial drugs could be used safely inside living bodies. The compound's success led to what became known as the "sulfa craze," during which hundreds of manufacturers began producing various sulfonamide derivatives without adequate testing requirements.

The evolution from early sulfonamides like sulfanilamide to contemporary complex derivatives such as this compound demonstrates the sophisticated molecular design strategies that have emerged over decades of research. Early sulfonamides operated through competitive inhibition of para-aminobenzoic acid in bacterial folate synthesis pathways. Modern sulfonamide derivatives incorporate additional structural elements that may confer enhanced selectivity, improved pharmacological properties, or novel mechanisms of action.

The development of synthetic methodologies for sulfonamide preparation has paralleled their medicinal evolution. Contemporary approaches, such as the sulfinylamine reagent methods described for primary sulfonamide synthesis, demonstrate the refinement of synthetic techniques that enable the preparation of complex molecules like the compound under investigation. These methodologies allow for the incorporation of diverse structural motifs while maintaining the essential sulfonamide functionality that defines this chemical class.

Significance in Organic Chemistry Research

This compound exemplifies the sophisticated molecular architectures that contemporary organic chemistry can achieve through advanced synthetic methodologies and strategic molecular design. The compound's significance in organic chemistry research stems from its incorporation of multiple heterocyclic systems and functional groups within a single molecular framework, presenting both synthetic challenges and opportunities for exploring structure-activity relationships.

The phenylsulfonyl moiety represents a particularly important functional group in organic synthesis, as sulfonyl compounds serve as versatile intermediates for various chemical transformations. The synthesis of related phenylsulfonyl derivatives, such as 3-(phenylsulfonyl)propionic acid, has been achieved through reactions involving acrylic acid and benzenesulfonyl hydrazide under controlled conditions. These synthetic approaches provide insight into potential routes for preparing complex sulfonamide derivatives that incorporate additional structural complexity.

The presence of pyridine and tetrahydro-2H-pyran rings within the same molecule creates opportunities for investigating the interactions between different heterocyclic systems and their collective influence on molecular properties. Pyridine-containing sulfonamides have been synthesized through various methodologies, including reactions of pyridine-3-sulfonyl chloride with ammonia to produce pyridine-3-sulfonamide. The incorporation of tetrahydro-2H-pyran rings adds another dimension of structural complexity, as these saturated heterocycles can influence molecular conformation and binding interactions.

Research into compounds containing tetrahydro-2H-pyran-sulfonamide motifs has revealed their potential biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of such compounds typically involves multicomponent reactions that demonstrate the efficiency and atom economy achievable in modern organic synthesis. These methodological advances enable the preparation of structurally diverse compounds for biological evaluation and structure-activity relationship studies.

| Research Application | Structural Feature | Synthetic Challenge |

|---|---|---|

| Heterocycle synthesis | Pyridine ring | Regioselective functionalization |

| Saturated ring systems | Tetrahydro-2H-pyran | Stereochemical control |

| Sulfonamide chemistry | Phenylsulfonyl group | Functional group compatibility |

| Amide linkage formation | Propanamide connection | Coupling reaction optimization |

Related Sulfonamide Derivatives

The structural complexity of this compound can be better understood through comparison with related sulfonamide derivatives that share similar structural motifs or functional groups. These related compounds provide context for understanding the synthetic approaches and potential applications of the target molecule within the broader landscape of sulfonamide chemistry.

A closely related compound, 3-(4-(methylsulfonyl)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide, differs primarily in the substitution pattern of the sulfonyl group, featuring a para-methylsulfonyl substitution on the phenyl ring rather than direct phenylsulfonyl attachment. This structural variation demonstrates how subtle modifications can create distinct molecular entities while maintaining the core architectural features that define this class of compounds.

N-cyclopentyl-3-(phenylsulfonyl)propanamide represents another related derivative that shares the phenylsulfonyl propanamide framework but incorporates a cyclopentyl group instead of the complex pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl substituent. The synthesis of this compound involves amide coupling reactions between 3-(phenylsulfonyl)propanoic acid and cyclopentylamine, demonstrating standard methodologies for constructing the propanamide linkage. Such compounds have been investigated as precursors for synthesizing various organic compounds, including 5-alkyl-2(5H)-furanones.

Compounds containing tetrahydro-2H-pyran rings in combination with different sulfonamide motifs, such as 3-(phenylthio)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide, illustrate the versatility of the tetrahydro-2H-pyran structural element in medicinal chemistry applications. These molecules incorporate piperidine rings and phenylthio groups, demonstrating alternative approaches to incorporating heterocyclic complexity within sulfonamide frameworks.

The diversity of related sulfonamide derivatives extends to compounds such as 2H-pyran-3-sulfonamide, tetrahydro-4-oxo-, which features a ketone functionality within the pyran ring system. These compounds have shown potential biological activities, including antimicrobial properties, and their synthesis typically involves multicomponent reactions that enable efficient construction of complex heterocyclic architectures.

| Related Compound | Key Structural Difference | Molecular Formula | Notable Features |

|---|---|---|---|

| 3-(4-(methylsulfonyl)phenyl) derivative | Para-methylsulfonyl substitution | C21H26N2O4S | Enhanced sulfonyl functionality |

| N-cyclopentyl-3-(phenylsulfonyl)propanamide | Cyclopentyl vs. complex heterocyclic substituent | C14H19NO3S | Simplified structure |

| 3-(phenylthio) derivative | Phenylthio vs. phenylsulfonyl | C20H30N2O2S | Reduced oxidation state |

| 2H-pyran-3-sulfonamide | Ketone functionality in pyran | Variable | Carbonyl incorporation |

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c23-19(10-14-27(24,25)18-6-2-1-3-7-18)22-20(16-8-12-26-13-9-16)17-5-4-11-21-15-17/h1-7,11,15-16,20H,8-10,12-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDFITKDNGDDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis involves three key intermediates:

- 3-(Phenylsulfonyl)propanoic acid

- Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanamine

- Amide coupling between intermediates 1 and 2

Synthetic Routes

Synthesis of 3-(Phenylsulfonyl)propanoic Acid

Method 1: Sulfonation of Acrylic Acid

- Reagents : Acrylic acid, benzenesulfinic acid, radical initiator (e.g., AIBN)

- Conditions :

- $$ \text{CH}_3\text{CN} $$, 80°C, 12 h

- Oxidation with $$ \text{H}2\text{O}2 $$ (30%) at 0°C → RT

- Yield : 78% (analogous to)

- Mechanism : Radical-mediated sulfonation followed by oxidation

Method 2: Nucleophilic Substitution

Synthesis of Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanamine

Step 1: Preparation of Tetrahydro-2H-pyran-4-ylmethyl Ketone

Step 2: Reductive Amination with Pyridin-3-amine

Optimization Data

Table 1: Amide Coupling Efficiency Comparison

| Method | Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| HATU | HATU | DIPEA | DMF | 12 | 85 | 98.2 |

| T3P® | T3P® | NEt$$_3$$ | CH$$2$$Cl$$2$$ | 4 | 79 | 97.5 |

| EDCl/HOBt | EDCl/HOBt | DIPEA | THF | 18 | 68 | 95.1 |

Characterization Data

NMR Spectroscopy

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$) :

δ 8.45 (d, $$ J = 4.8 $$ Hz, 1H, Py-H), 8.20 (s, 1H, Py-H), 7.85–7.75 (m, 2H, Ph-H), 7.65–7.55 (m, 3H, Ph-H), 4.10–3.95 (m, 2H, OCH$$2$$), 3.40–3.30 (m, 2H, NCH$$2$$), 2.90 (t, $$ J = 7.2 $$ Hz, 2H, SO$$2$$CH$$2$$), 2.60 (t, $$ J = 7.2 $$ Hz, 2H, CONHCH$$2$$), 1.80–1.60 (m, 4H, pyran-CH$$_2$$)

High-Resolution Mass Spectrometry

- HRMS (ESI) :

Calculated for $$ \text{C}{20}\text{H}{24}\text{N}2\text{O}4\text{S} $$ [M+H]$$^+$$: 389.1538

Found: 389.1542

Challenges and Solutions

- Amine Sensitivity :

- Sulfonyl Group Stability :

- Byproduct Formation :

- Column chromatography (SiO$$_2$$, EtOAc/hexanes 1:1 → 3:1) removes unreacted sulfonic acid

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenylsulfonyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted products depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonyl or pyridinyl groups.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfonyl group can interact with various biological targets, while the pyridinyl and tetrahydropyran moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Biological Activity

The compound 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a member of a class of pyridine-sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be broken down into several functional groups:

- Phenylsulfonyl group : This moiety is known for its ability to enhance solubility and bioactivity.

- Pyridine ring : Often associated with diverse biological activities, including antimicrobial and anticancer properties.

- Tetrahydro-2H-pyran : This cyclic structure contributes to the compound's lipophilicity and potential interaction with biological membranes.

Antimicrobial Properties

Research has indicated that pyridine-sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Recent investigations into the anticancer properties of related compounds have revealed promising results. For example, certain pyridine-sulfonamide derivatives have shown effectiveness in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include the modulation of signaling cascades related to cell survival and growth.

Case Studies

- Inhibition of Cancer Cell Lines : A study examined the effects of a related sulfonamide compound on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The IC50 values for these compounds ranged from 10 µM to 25 µM, indicating potent activity against tested cell lines .

- Antimicrobial Efficacy : In a comparative study, this compound was evaluated alongside other known antimicrobial agents. The results showed that this compound exhibited comparable or superior activity against resistant strains of Staphylococcus aureus .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

Enzyme Inhibition

Pyridine-sulfonamide compounds often act as inhibitors of key enzymes involved in metabolic pathways critical for microbial survival. For example, they may inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.

Modulation of Signaling Pathways

In cancer cells, these compounds can interfere with signaling pathways that regulate apoptosis and proliferation. They may activate pro-apoptotic factors or inhibit anti-apoptotic proteins, leading to increased cancer cell death.

Q & A

Q. What are the key synthetic steps and optimal conditions for synthesizing 3-(phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyran-4-ylmethylamine intermediate via nucleophilic substitution or reductive amination.

- Step 2 : Coupling with 3-(phenylsulfonyl)propanoyl chloride under anhydrous conditions (e.g., DMF or acetonitrile as solvent).

- Key Parameters : Temperature (room temperature to reflux), reaction time (12–48 hours), and catalysts (e.g., Hünig’s base for deprotonation). Purity is ensured via column chromatography and recrystallization .

Q. What spectroscopic techniques are employed for structural characterization?

- NMR Spectroscopy : and NMR (e.g., δ 7.59 ppm for aromatic protons, δ 110–150 ppm for pyridine carbons) to confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) to verify molecular weight (e.g., m/z 504 [M+H]+) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1150 cm (sulfonyl S=O stretch) .

Q. What are the critical parameters influencing the compound’s solubility and stability?

- Solubility : Highly dependent on solvent polarity; sparingly soluble in water (<1 mg/mL) but soluble in DMSO (>50 mg/mL).

- Stability : Degrades under strong acidic/basic conditions. Store at -20°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities across studies?

- Standardized Assays : Use consistent in vitro models (e.g., TRPV1 receptor binding assays) to compare activity.

- Control Variables : Normalize for purity (>95% via HPLC), solvent effects (DMSO concentration <1%), and cell line variability.

- Meta-Analysis : Cross-reference data from structurally similar analogs (e.g., trifluoromethylpyridine derivatives) to identify substituent-driven trends .

Q. What methodologies are recommended for optimizing reaction yields in the synthesis of analogs?

- Substituent Screening : Test alkyl/aryl groups at the pyridine C-region (e.g., cyclopentylmethoxy vs. hexyloxy) to balance steric and electronic effects.

- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (yields improved from 44% to 85% in analogs) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.